2-Methylnicotinohydrazide

Descripción general

Descripción

2-Methylnicotinohydrazide (2-MNH) is an important compound in the field of organic chemistry. It is an analogue of nicotinamide, a form of Vitamin B3, and is used in a variety of scientific and medical applications. 2-MNH is an important intermediate in the synthesis of several compounds, such as nicotinamide adenine dinucleotide (NADH), a coenzyme involved in energy metabolism, and nicotinic acid, a vitamin essential for human health. In addition, 2-MNH is used in the synthesis of various drugs, and as a research tool in biochemistry, physiology, and pharmacology.

Aplicaciones Científicas De Investigación

Antitubercular Activity : Eldehna et al. (2015) synthesized a series of compounds including 2-methylnicotinohydrazides, which showed significant in vitro antimycobacterial activity against Mycobacterium tuberculosis. Some of these compounds also demonstrated low cytotoxicity to various cancer cell lines, indicating potential for further development as antitubercular agents (Eldehna et al., 2015).

Photochromic Properties : Shen et al. (2016) constructed an iodocuprate(I) hybrid using methylnicotinohydrazide dication (MNH(2+)) as an electron acceptor. This hybrid displayed charge transfer thermochromism and electron transfer photochromism, making it a potential candidate for applications in materials science (Shen et al., 2016).

Quantitative Structure-Activity Correlations : Seydel et al. (1976) performed quantitative structure-activity studies on a series of 2-substituted isonicotinic acid hydrazides, including 2-methylnicotinohydrazide. They found that the biological activity of these compounds against Mycobacterium tuberculosis was correlated with the electronic and steric properties of the substituents (Seydel et al., 1976).

Antifungal Studies : Deepa and Aravindakshan (2004) studied the antifungal properties of ω-bromoacetoacetanilide isonicotinylhydrazone, which is related to this compound. Their findings suggest potential applications of these compounds in treating fungal infections (Deepa & Aravindakshan, 2004).

Synthesis of Derivatives for Medicinal Applications : Singh and Ojha (1981) synthesized derivatives of isonicotinic acid hydrazide (INH), including compounds related to this compound, and found them to have significant central nervous system stimulant activity (Singh & Ojha, 1981).

Análisis Bioquímico

Biochemical Properties

2-Methylnicotinohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with enzymes such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, which are crucial for various metabolic processes. The compound acts as an inhibitor of these enzymes, thereby affecting the metabolic pathways they regulate . Additionally, this compound has been found to interact with proteins involved in cellular signaling pathways, influencing their activity and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell survival and apoptosis, thereby altering the cellular response to stress and damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . The compound acts as an enzyme inhibitor, preventing the normal catalytic activity of enzymes involved in metabolic pathways . Additionally, this compound has been found to modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cellular processes such as apoptosis, cell cycle regulation, and metabolism .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These long-term effects are important considerations for its potential therapeutic applications .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have provided valuable insights into its pharmacological properties. The compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . At low doses, this compound has been shown to have minimal toxic effects and can be used safely in therapeutic applications . At high doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for its use in clinical settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . During phase I metabolism, this compound is oxidized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates . These intermediates are then conjugated with glutathione or other cofactors during phase II metabolism, leading to their excretion from the body . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is transported across cell membranes through active transport mechanisms, involving transporters such as organic anion transporters and organic cation transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by its affinity for specific cellular compartments and its interactions with tissue-specific proteins .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function . The compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, this compound interacts with enzymes and proteins involved in metabolic pathways, modulating their activity . In the nucleus, the compound can bind to transcription factors and other regulatory proteins, influencing gene expression . The subcellular localization of this compound is regulated by specific targeting signals and post-translational modifications .

Propiedades

IUPAC Name |

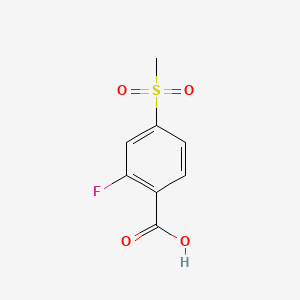

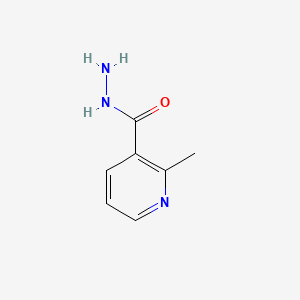

2-methylpyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5-6(7(11)10-8)3-2-4-9-5/h2-4H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSHPGUURTXVDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665582 | |

| Record name | 2-Methylpyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

197079-01-9 | |

| Record name | 2-Methylpyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: How does the structure of 2-methylnicotinohydrazide derivatives influence their antimycobacterial activity?

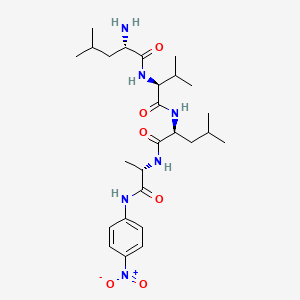

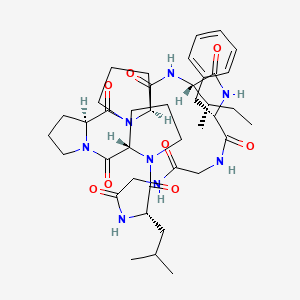

A1: The study highlights the importance of lipophilicity in enhancing the antimycobacterial activity of this compound derivatives []. Researchers synthesized three series of compounds: 6-aryl-2-methylnicotinohydrazides, N′-arylidene-6-(4-bromophenyl)-2-methylnicotino hydrazides, and N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides. Notably, the N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides, particularly those incorporating an isatin moiety (compounds 8b and 8c), demonstrated superior activity against Mycobacterium tuberculosis. This suggests that the increased lipophilicity contributed by the isatin group plays a crucial role in enhancing the compounds' ability to penetrate the mycobacterial cell wall and exert their antitubercular effects.

Q2: What is the significance of the reported MIC values for compounds 8b and 8c?

A2: Compounds 8b and 8c exhibited remarkable potency against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values of 12.5 and 6.25 µg/mL, respectively []. These values indicate the lowest concentration of the compounds required to inhibit the growth of the bacteria. The low MIC values observed for 8b and 8c suggest their potential as lead compounds for developing new antitubercular drugs, especially given the increasing threat of drug-resistant tuberculosis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(Dimethylamino)-2-hydroxyphenyl]sulfuric diamide](/img/structure/B600087.png)

![2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B600095.png)

![2-Chlorooxazolo[5,4-b]pyridine](/img/structure/B600096.png)

![Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B600105.png)